molecular formula C8H19N3O2 B12693589 N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide CAS No. 38826-92-5

N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide

Cat. No.: B12693589
CAS No.: 38826-92-5
M. Wt: 189.26 g/mol
InChI Key: AIQCOYGNNVZTSU-UHFFFAOYSA-N
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Description

N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide is a chemical compound with a complex structure that includes both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide typically involves the reaction of 2-aminoethylamine with 4-hydroxybutyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of protective groups to prevent side reactions and to increase the yield of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amide group may produce primary or secondary amines.

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)ethanolamine: Similar in structure but lacks the 4-hydroxybutyramide moiety.

    N-(2-Aminoethyl)-1-aziridineethanamine: Contains an aziridine ring instead of the hydroxyl group.

    N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: A longer chain amide with similar functional groups.

Uniqueness

N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide is unique due to the presence of both amine and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions and interactions

Properties

CAS No.

38826-92-5

Molecular Formula

C8H19N3O2

Molecular Weight

189.26 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]-4-hydroxybutanamide

InChI

InChI=1S/C8H19N3O2/c9-3-4-10-5-6-11-8(13)2-1-7-12/h10,12H,1-7,9H2,(H,11,13)

InChI Key

AIQCOYGNNVZTSU-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NCCNCCN)CO

Origin of Product

United States

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